molecular formula C14H21NO3 B7974471 2-Isopropoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline

2-Isopropoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline

Cat. No.: B7974471
M. Wt: 251.32 g/mol
InChI Key: BNKMNHVTXGXOCV-UHFFFAOYSA-N
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Description

2-Isopropoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline is an organic compound that features both an isopropoxy group and a tetrahydro-2H-pyran-4-yl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aniline nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-Isopropoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline has several applications in scientific research:

    Chemistry: It can be used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound may serve as a probe or reagent in biochemical assays and studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Isopropoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline exerts its effects depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline is unique due to the presence of both an isopropoxy group and a tetrahydro-2H-pyran-4-yl group on the aniline core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

4-(oxan-4-yloxy)-2-propan-2-yloxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-10(2)17-14-9-12(3-4-13(14)15)18-11-5-7-16-8-6-11/h3-4,9-11H,5-8,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKMNHVTXGXOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC2CCOCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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